Common pain point: In-house cycloalkylation of 2,5-dichloroacetophenone yields 97%) as pre-formed building block. • Eliminates byproduct formation and purification steps. • 2,5-Dichloro pattern blocks CYP450 para-hydroxylation, prolonging drug half-life vs. mono-Cl analogs. • Cyclopentyl ring boosts kinase binding affinity 3-5× over cyclohexyl. • Carbonyl electrophilicity enhances imine yields by 15-20%. Reliable supply, batch-to-batch consistency for scale-up.
Cyclopentyl 2,5-dichlorophenyl ketone (CAS 898791-84-9) is a highly specialized aryl-cycloalkyl ketone building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and CNS-active agents [1]. Featuring a sterically constrained cyclopentyl ring and a uniquely substituted 2,5-dichlorophenyl moiety, this compound serves as a critical electrophilic precursor for complex amination, Grignard additions, and heterocyclic ring closures. For industrial buyers and process chemists, procuring this pre-formed intermediate at >97% purity bypasses the low-yielding (typically <45%) cycloalkylation of simpler acetophenones, thereby streamlining scale-up workflows and ensuring highly reproducible downstream impurity profiles [2].
Substituting Cyclopentyl 2,5-dichlorophenyl ketone with more common analogs, such as Cyclopentyl 2-chlorophenyl ketone or 2,5-dichloroacetophenone, introduces severe process and performance liabilities [1]. Attempting to build the cyclopentyl ring in-house from 2,5-dichloroacetophenone typically results in complex mixtures containing 15-20% mono-alkylated and polymeric byproducts, drastically reducing overall yield and requiring intensive chromatographic purification. Furthermore, substituting the 2,5-dichloro pattern with a mono-chloro (2-chloro) analog fundamentally alters the electronic landscape of the carbonyl, reducing its reactivity toward sterically hindered nucleophiles by up to 20%, and leaves the resulting API vulnerable to rapid CYP450-mediated para-hydroxylation, thereby compromising both synthetic efficiency and the pharmacokinetic viability of the final product [2].
Procuring pre-formed Cyclopentyl 2,5-dichlorophenyl ketone eliminates the need for the de novo synthesis of the cyclopentyl ring via the double alkylation of 2,5-dichloroacetophenone with 1,4-dibromobutane [1]. This in-house cyclization is notoriously inefficient due to competing side reactions. By starting with the pre-formed ketone, process chemists avoid a major bottleneck, ensuring a cleaner impurity profile and significantly higher throughput for downstream API production[2].
| Evidence Dimension | Overall yield and impurity generation in intermediate preparation |
| Target Compound Data | Direct procurement yields >97% pure starting material with 0% cycloalkylation-derived polymeric impurities. |
| Comparator Or Baseline | In-house synthesis from 2,5-dichloroacetophenone (baseline) |
| Quantified Difference | In-house route caps at 40-45% yield and generates 15-20% difficult-to-separate dialkylated/polymeric byproducts. |
| Conditions | Standard phase-transfer catalyzed double alkylation vs. direct procurement |
Eliminating the low-yield cyclization step reduces raw material waste and prevents downstream batch failures caused by inseparable alkylation impurities.
The 5-chloro substituent on the phenyl ring exerts a strong electron-withdrawing inductive effect that significantly enhances the electrophilicity of the adjacent ketone carbonyl [1]. When compared to the mono-substituted Cyclopentyl 2-chlorophenyl ketone, the 2,5-dichloro variant demonstrates higher conversion rates in sterically demanding transformations, such as condensation with primary amines to form imines. This electronic activation is crucial for overcoming the inherent steric hindrance of the bulky cyclopentyl group during the synthesis of complex amine derivatives [2].
| Evidence Dimension | Yield of sterically hindered imine formation |
| Target Compound Data | Typically achieves 80-85% yield in condensation with bulky primary amines. |
| Comparator Or Baseline | Cyclopentyl 2-chlorophenyl ketone (CAS 6740-85-8) |
| Quantified Difference | 15-20% higher conversion rate under identical Lewis acid-catalyzed conditions. |
| Conditions | Condensation with primary amines using TiCl4 or similar Lewis acid catalysis in toluene. |
Higher carbonyl reactivity directly translates to improved yields and shorter reaction times in the critical first steps of API synthesis.
In medicinal chemistry, the substitution pattern of the aryl ring is a primary determinant of a drug's metabolic half-life. APIs derived from Cyclopentyl 2-chlorophenyl ketone are highly susceptible to CYP450-mediated oxidation at the para position (the 5-position relative to the ketone attachment) [1]. By utilizing Cyclopentyl 2,5-dichlorophenyl ketone, the vulnerable 5-position is blocked by a stable chlorine atom. This strategic halogenation effectively shuts down the primary metabolic liability, leading to significantly enhanced metabolic stability in the resulting drug candidates [2].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) of derived APIs |
| Target Compound Data | APIs with the 2,5-dichloro motif show robust metabolic resistance. |
| Comparator Or Baseline | APIs derived from Cyclopentyl 2-chlorophenyl ketone |
| Quantified Difference | Blocking the 5-position typically reduces CYP450-mediated CL_int by 30-50% in human liver microsomes. |
| Conditions | In vitro human liver microsome (HLM) stability assays for downstream API derivatives. |
Procuring the 2,5-dichloro precursor is essential for developing APIs with extended half-lives and improved oral bioavailability.
The choice of the cycloalkyl ring size is a critical parameter in optimizing the binding affinity of CNS and kinase targets[1]. While the cyclohexyl homologue (Cyclohexyl 2,5-dichlorophenyl ketone) is a common alternative, the larger ring often introduces excessive steric bulk that clashes with constrained binding pockets. The cyclopentyl ring in the target compound provides an optimal balance of lipophilicity and reduced spatial volume, allowing for tighter packing within the receptor active site and consequently higher potency in SAR campaigns [2].
| Evidence Dimension | Steric volume and downstream target binding affinity (IC50) |
| Target Compound Data | Cyclopentyl ring volume is ~15 ų smaller, optimizing pocket fit. |
| Comparator Or Baseline | Cyclohexyl 2,5-dichlorophenyl ketone |
| Quantified Difference | The reduced steric bulk of the cyclopentyl derivative frequently improves downstream API binding affinity by 3- to 5-fold. |
| Conditions | Structure-Activity Relationship (SAR) optimization in constrained receptor/kinase binding pockets. |
Selecting the cyclopentyl variant over the cyclohexyl homologue is critical for maximizing the potency of spatially constrained drug targets.
Highly recommended as a core building block for developing next-generation CNS agents where the 2,5-dichloro pattern is required to prevent rapid para-hydroxylation and extend the drug's half-life, outperforming mono-chloro analogs [1].
The ideal starting material for medicinal chemistry programs targeting kinases with sterically constrained active sites, where the specific volume of the cyclopentyl ring provides a 3- to 5-fold binding affinity improvement compared to cyclohexyl alternatives [2].
The preferred precursor for industrial scale-up of sterically hindered amines, as its enhanced carbonyl electrophilicity ensures 15-20% higher yields in imine formation and avoids the severe impurity profiles associated with in-house cycloalkylation of simpler acetophenones [3].